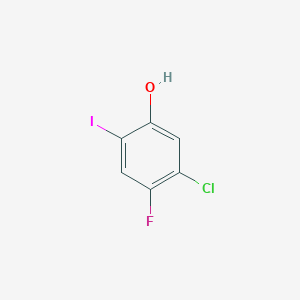

5-Chloro-4-fluoro-2-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEPJOSBEDGMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 4 Fluoro 2 Iodophenol

Precursor Compounds and Starting Materials in the Synthesis of Halogenated Phenols

The synthesis of a multi-halogenated phenol (B47542) such as 5-Chloro-4-fluoro-2-iodophenol typically begins with simpler, commercially available precursors. The choice of starting material is crucial as the existing substituents strongly influence the regiochemical outcome of subsequent halogenation or functionalization steps. Common precursors are often phenols or anisoles (methoxybenzenes) bearing one or two of the desired substituents. For instance, a synthetic pathway could logically commence from 4-fluorophenol or 4-fluoroanisole. chemicalbook.comgoogle.com The methoxy group in anisole can be used to protect the phenolic hydroxyl group during certain reaction steps and is typically cleaved in the final stages of the synthesis.

The strategic selection of precursors is guided by the directing effects of the initial substituents. The hydroxyl (-OH) and fluoro (-F) groups are both ortho-, para-directing activators for electrophilic aromatic substitution, which must be carefully managed to install the chloro and iodo groups at the desired positions.

| Precursor Compound | Rationale for Use | Potential First Reaction Step |

|---|---|---|

| 4-Fluorophenol | Commercially available; the -OH and -F groups direct incoming electrophiles. | Iodination or Chlorination |

| 4-Fluoroanisole | The -OH group is protected as a methyl ether, preventing unwanted side reactions. | Iodination or Chlorination |

| 2-Iodo-4-fluorophenol | A more advanced precursor that already has two substituents correctly placed. | Chlorination |

| 5-Chloro-4-fluorophenol | An alternative advanced precursor. | Iodination |

Classical and Modern Synthetic Routes to this compound

The construction of the target molecule can be approached through various synthetic paradigms, ranging from classical electrophilic halogenations to modern transition metal-catalyzed reactions.

Direct Halogenation Strategies and Regioselectivity Considerations

Direct halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. However, achieving the specific 2,5-disubstitution pattern on a 4-substituted phenol is challenging due to the strong directing effects of the initial substituents. The hydroxyl and fluorine groups both direct incoming electrophiles to the positions ortho and para to themselves.

Starting with 4-fluorophenol, the positions open for substitution are 2, 3, 5, and 6. The -OH and -F groups strongly activate positions 2 and 6. A plausible route would involve:

Iodination of 4-fluorophenol: Introduction of iodine, a less reactive halogen, can sometimes offer better selectivity. The iodine would likely be directed to the 2-position, ortho to the powerful hydroxyl directing group.

Chlorination of 2-iodo-4-fluorophenol: The subsequent introduction of chlorine would be directed by all three existing substituents (-OH, -F, -I). The hydroxyl group would direct ortho- and para-, while the halogens would also influence the final position, making the 5-position a possible, but not guaranteed, site.

Controlling these reactions to prevent the formation of isomers and poly-halogenated byproducts is a significant challenge. google.com For example, the chlorination of 4-fluorophenol with chlorine gas can yield the desired 2-chloro-4-fluorophenol in high purity (93.4%), but also produces the 2,6-dichloro-4-fluorophenol byproduct (6.5%). google.com The use of directing groups can be a strategy to enhance regioselectivity in C-H bond halogenation. rsc.org The stability of the radical intermediate is a key factor in determining the site of halogenation in free radical reactions. youtube.comyoutube.com

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Directing Groups | -OH and -F are strong ortho-, para-directors for electrophilic substitution. | In 4-fluorophenol, positions 2 and 6 are highly activated. |

| Steric Hindrance | Bulky substituents can block adjacent positions, favoring substitution at less hindered sites. | Substitution may be favored at position 5 over the more crowded position 3. |

| Reaction Conditions | Solvent, temperature, and the specific halogenating agent can alter the ratio of products. | Using N-chlorosuccinimide vs. Cl2 gas can lead to different isomer distributions. |

| Radical Stability | In radical halogenations, the halogen is delivered to the site that forms the most stable radical intermediate. youtube.com | Tertiary carbons are preferentially halogenated over secondary or primary carbons. youtube.com |

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds with high precision. While not a direct route to halogenation, these methods can be used to construct the phenol itself from a pre-halogenated precursor. For example, a Suzuki-Miyaura cross-coupling reaction could be envisioned where a trihalogenated benzene (B151609) boronic acid is coupled with a suitable partner, although this is not a common route for phenol synthesis.

More relevant are palladium-catalyzed methods that directly produce phenols.

Hydroxylation of Aryl Halides: A highly substituted aryl halide, such as 1,2-dichloro-4-fluoro-5-iodobenzene, could potentially be converted to the corresponding phenol via a palladium-catalyzed reaction with a hydroxide source like KOH or B(OH)₃. organic-chemistry.org

Dehydrogenation of Cyclohexanones: An innovative strategy involves the palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to yield phenols. nih.gov This approach allows for the synthesis of phenols with substitution patterns that may be difficult to achieve through classical electrophilic substitution. nih.gov A suitably substituted cyclohexanone could theoretically be aromatized to form the target phenol structure.

These methods offer alternative synthetic logic, building the aromatic ring or introducing the hydroxyl group late in the synthesis, thereby bypassing some of the regioselectivity challenges of direct halogenation.

Nucleophilic Aromatic Substitution (SNAr) in Halophenol Synthesis

Nucleophilic aromatic substitution is typically effective on electron-poor aromatic rings, which seems counterintuitive for the electron-rich phenol ring. However, modern strategies have been developed to facilitate SNAr on such systems. One approach involves the transient generation of a phenoxyl radical from the halophenol. nih.gov This radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack and enabling the substitution of a halide with a nucleophile under mild conditions. nih.govosti.gov

Another advanced method is the use of photoredox catalysis. This light-driven approach can enable the formal SNAr of electron-rich halophenols with various nucleophiles under mild, redox-neutral conditions. acs.orgacs.org In a hypothetical synthesis, a precursor like 4-fluoro-2,5-dinitrophenol could undergo sequential SNAr reactions to replace the nitro groups with chloro and iodo substituents, followed by reduction of the remaining nitro group, diazotization, and Sandmeyer reaction to install the final halogen.

Other Transition Metal-Catalyzed Processes in Phenol Functionalization

Besides palladium, other transition metals like copper and nickel are also effective catalysts for phenol synthesis and functionalization.

Copper-Catalyzed Hydroxylation: Copper(I) iodide, in combination with a suitable ligand like 8-hydroxyquinaldine, can catalyze the hydroxylation of aryl iodides and bromides. organic-chemistry.org This provides a viable pathway to synthesize the target phenol from a precursor like 1-chloro-2-fluoro-4,5-diiodobenzene.

Nickel-Catalyzed Hydroxylation: The combination of a nickel catalyst and a silane reductant (PhSiH₃) can efficiently hydroxylate aryl halides using water as the oxygen source. organic-chemistry.org

These methods expand the toolkit for phenol synthesis, often providing complementary reactivity and substrate scope compared to palladium-based systems.

Chemoenzymatic Approaches for Halogenated Phenol Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of halogenated compounds. acs.org Halogenase enzymes, particularly flavin-dependent halogenases and vanadium-dependent haloperoxidases, can introduce halogen atoms onto aromatic rings with remarkable regioselectivity under mild aqueous conditions. nih.gov

A chemoenzymatic strategy for synthesizing this compound could involve:

Chemical synthesis of a di-substituted precursor, such as 4-fluorophenol.

Enzymatic halogenation using a specific halogenase to introduce the iodo or chloro group at the desired position. For example, a vanadium chloroperoxidase from the fungus Curvularia inaequalis could be used for selective chlorination. nih.govresearchgate.net

This approach leverages the high specificity of enzymes to overcome the regioselectivity problems inherent in classical chemical halogenation. While the development of a specific enzyme cascade for this exact molecule would require significant research, the principles of chemoenzymatic synthesis represent a powerful and sustainable direction for the production of complex halogenated phenols. nih.govucl.ac.uk

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

A promising route for the synthesis of this compound is through the Sandmeyer reaction, starting from 5-chloro-4-fluoro-2-aminophenol. This method involves the diazotization of the amino group followed by its replacement with iodine. The optimization of this multi-step process is crucial for maximizing the yield and purity of the final product.

The synthesis commences with the diazotization of 5-chloro-4-fluoro-2-aminophenol. This reaction is typically carried out in an acidic medium at low temperatures to form the corresponding diazonium salt. The choice of acid and the concentration of the diazotizing agent, commonly sodium nitrite, are critical parameters.

Following the formation of the diazonium salt, the introduction of the iodo group is achieved by reaction with an iodide source, such as potassium iodide. The Sandmeyer iodination is known to proceed without the need for a copper catalyst, which simplifies the reaction setup and purification process organic-chemistry.org.

Table 1: Optimization Parameters for the Sandmeyer Iodination of 5-Chloro-4-fluoro-2-aminophenol

| Parameter | Condition | Rationale | Potential Outcome |

| Diazotization Temperature | 0–5 °C | Prevents the premature decomposition of the unstable diazonium salt. | Higher yield of the diazonium intermediate, leading to a better overall yield of the final product. |

| Acid Medium | Sulfuric acid or Hydrochloric acid | Provides the necessary acidic environment for the formation of nitrous acid and stabilizes the diazonium salt. | Efficient formation of the diazonium salt. The choice of acid can influence the subsequent iodination step. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | A readily available and effective source of the nitrosonium ion required for diazotization. | Precise control over the stoichiometry is essential to avoid side reactions. |

| Iodide Source | Potassium Iodide (KI) | A common and effective nucleophile for the replacement of the diazonium group with iodine nih.gov. | Good to excellent yields of the iodinated product. |

| Solvent | Acetonitrile (B52724) or Water | The choice of solvent can influence the solubility of the reactants and the stability of the diazonium salt. Acetonitrile is often used in Sandmeyer reactions reddit.com. | Improved reaction kinetics and easier work-up. |

| Addition of Diazonium Salt | Dropwise addition to the iodide solution | Controls the reaction rate and minimizes side reactions such as azo coupling reddit.com. | Improved purity and yield of the final product. |

| Catalyst (Optional) | Copper(I) iodide (CuI) and Hydroiodic acid (HI) | While not strictly necessary for iodination, catalytic amounts can sometimes improve yields in challenging cases reddit.com. | Potentially higher conversion rates, but may complicate purification. |

Further yield enhancement can be explored through electrochemical methods, which offer a modern alternative to traditional Sandmeyer reactions. Electrochemical approaches can provide good to excellent yields for the iodination of aryl diazonium salts and may tolerate a wider range of functional groups rsc.org.

An alternative synthetic strategy involves the direct electrophilic iodination of 5-chloro-4-fluorophenol. This approach would require an iodinating agent and a catalyst to activate the aromatic ring for substitution at the ortho position to the hydroxyl group.

Table 2: Reagents and Conditions for Direct Iodination

| Iodinating Reagent | Oxidizing Agent/Catalyst | Solvent | Expected Selectivity |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Can favor ortho-iodination in the presence of a phenolic hydroxyl group scielo.br. |

| Iodine (I₂) | Silver Salts (e.g., Ag₂SO₄) | Dichloromethane | Can promote ortho-iodination of phenols nih.gov. |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile | A common method for the iodination of activated aromatic rings. |

The optimization of direct iodination would involve screening different iodinating agents and catalysts, as well as adjusting the reaction temperature and time to achieve the desired regioselectivity and yield.

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

Following the synthesis, the crude product is typically isolated by extraction. The reaction mixture is often quenched with a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine. The product is then extracted into an organic solvent like diethyl ether or dichloromethane scielo.br. The organic layer is subsequently washed with an aqueous base to remove any acidic impurities and then with brine before being dried over an anhydrous salt like sodium sulfate.

Further purification is generally achieved through chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from byproducts and unreacted starting materials scielo.br. The choice of eluent system is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is often employed, with the polarity being gradually increased to elute the components based on their affinity for the stationary phase.

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be utilized. Reverse-phase HPLC with a C18 column is a powerful technique for the separation of halogenated phenols nih.govchromforum.org. The mobile phase typically consists of a mixture of acetonitrile or methanol and water.

Recrystallization is another effective method for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. Ligroin has been successfully used for the recrystallization of similar iodophenols orgsyn.org.

The purity of the final product can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Table 3: Summary of Purification and Isolation Techniques

| Technique | Description | Application |

| Solvent Extraction | Partitioning the product between two immiscible liquids (e.g., an organic solvent and water) to separate it from water-soluble impurities. | Initial work-up of the reaction mixture. |

| Column Chromatography | Separation based on the differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase is passed through it. | Purification of the crude product to remove byproducts and starting materials. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique using high pressure to force the solvent through a column with a packed stationary phase. | Achieving high purity of the final product and for analytical assessment of purity. |

| Recrystallization | A technique for purifying a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Final purification step for solid products to obtain a crystalline material of high purity. |

Chemical Reactivity and Transformation Pathways of 5 Chloro 4 Fluoro 2 Iodophenol

Electrophilic Aromatic Substitution Reactions on 5-Chloro-4-fluoro-2-iodophenol

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the substituents. The hydroxyl (-OH) group is a powerful activating substituent, while the halogen atoms (-I, -Cl, -F) are deactivating via induction but also ortho-, para-directing through resonance. ucalgary.calibretexts.org

The positions available for substitution are C3 and C6. The directing influence of each substituent is as follows:

Hydroxyl (-OH) at C1: Strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. quora.com Since the C2 and C4 positions are already occupied, the primary directing effect of the hydroxyl group is towards the C6 position. ucalgary.ca

Iodine (-I) at C2: Deactivating and directs ortho (C3) and para (C6).

Fluorine (-F) at C4: Deactivating and directs ortho (C3, C5). The C5 position is blocked.

Chlorine (-Cl) at C5: Deactivating and directs ortho (C4, C6) and para (C2). The C2 and C4 positions are blocked.

| Substituent (Position) | Activating/Deactivating Effect | Directing Effect | Favored Substitution Position(s) |

|---|---|---|---|

| -OH (C1) | Strongly Activating | Ortho, Para | C6 (Ortho) |

| -I (C2) | Deactivating | Ortho, Para | C6 (Para) |

| -F (C4) | Deactivating | Ortho, Para | C3 (Ortho) |

| -Cl (C5) | Deactivating | Ortho, Para | C6 (Ortho) |

Nucleophilic Aromatic Substitution Reactions Involving Halogen Moieties of this compound

Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, all three halogens act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The feasibility of displacing a particular halogen depends on two main factors:

Bond Strength: The C-I bond is the weakest, followed by C-Cl and C-F. This would suggest iodine is the best leaving group.

Electronegativity and Intermediate Stabilization: The rate-determining step is often the initial attack by the nucleophile. An electron-withdrawing group ortho or para to the leaving group is necessary to stabilize the negative charge of the Meisenheimer complex. libretexts.org Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and effectively stabilizes the intermediate, often making it the best leaving group in SNAr reactions, despite its strong bond to carbon. osti.gov

In this molecule:

Fluorine at C4: Is ortho to chlorine at C5 and para to the hydroxyl group at C1. These groups help stabilize the intermediate, making the C4 position a likely site for nucleophilic attack.

Chlorine at C5: Is ortho to fluorine at C4, providing stabilization.

Iodine at C2: Is ortho to the hydroxyl group at C1 and para to the chlorine at C5, also providing stabilization.

While the exact outcome depends on the nucleophile and reaction conditions, the fluorine atom at C4 is a strong candidate for displacement via an SNAr mechanism due to the powerful stabilizing effect of fluorine on the Meisenheimer intermediate. researchgate.net

Cross-Coupling Chemistry Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at aromatic carbons. For polyhalogenated substrates, these reactions can often be performed with high selectivity. bohrium.comacs.orgnih.gov The reactivity of aryl halides in the key oxidative addition step typically follows the order: I > Br > OTf > Cl >> F. nih.gov

For this compound, this reactivity trend allows for highly selective functionalization at the C2 position. The carbon-iodine bond will react preferentially, leaving the C-Cl and C-F bonds intact. This makes the compound a valuable building block for introducing complexity in a controlled manner.

The Sonogashira coupling is a widely used reaction to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Given the high reactivity of aryl iodides, this compound is an excellent substrate for this transformation. The reaction would selectively occur at the C-I bond to yield a 2-alkynyl-5-chloro-4-fluorophenol derivative. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org

A typical reaction would be:

Substrate: this compound

Coupling Partner: A terminal alkyne (e.g., Phenylacetylene)

Catalyst System: A Pd(0) source (e.g., Pd(PPh₃)₄) and a Cu(I) salt (e.g., CuI)

Base/Solvent: An amine such as triethylamine (Et₃N) or piperidine

| Parameter | Typical Reagent/Condition | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper Co-catalyst | CuI | nih.gov |

| Base | Et₃N, i-Pr₂NH, Piperidine | ijnc.ir |

| Solvent | THF, DMF, Toluene | ijnc.ir |

| Temperature | Room Temperature to 70°C | ijnc.ir |

The selective reactivity of the C-I bond also extends to the formation of carbon-heteroatom bonds, most notably through the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of aryl halides with primary or secondary amines using a palladium catalyst and a strong base. wikipedia.org Reacting this compound with an amine under these conditions would selectively form a C-N bond at the C2 position. The choice of phosphine ligand is crucial for the success of these reactions. wuxiapptec.combeilstein-journals.org

C-O Bond Formation: A related reaction, the Buchwald-Hartwig etherification, can be used to couple the aryl iodide with alcohols or phenols to form aryl ethers. This provides a route to diaryl ethers or alkyl aryl ethers, again with functionalization occurring at the C2 position.

C-S Bond Formation: Palladium-catalyzed thiolation reactions can be employed to couple the C-I bond with thiols, yielding aryl thioethers. wikipedia.org

| Bond Type | Reaction Name | Coupling Partner | Typical Base |

|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amine | NaOtBu, Cs₂CO₃, K₃PO₄ |

| C-O | Buchwald-Hartwig Etherification | Alcohol, Phenol (B47542) | NaH, K₃PO₄ |

| C-S | Palladium-Catalyzed Thiolation | Thiol | K₂CO₃, NaOtBu |

Oxidation and Reduction Pathways of this compound

Oxidation: Phenols can be oxidized to quinones. libretexts.orgopenstax.org Oxidation of this compound with a suitable oxidizing agent, such as Fremy's salt or sodium dichromate, would likely yield the corresponding 5-chloro-4-fluoro-1,2-benzoquinone. The hydroxyl group is the site of oxidation, and the presence of halogens can influence the redox potential of the molecule. libretexts.orgrsc.org In some enzymatic or peroxidase-catalyzed reactions, oxidation can lead to dehalogenation. nih.govnih.gov

Reduction: The different carbon-halogen bonds can be selectively reduced via catalytic hydrogenation (hydrodehalogenation). The reactivity towards reduction is generally I > Br > Cl > F. organic-chemistry.org This allows for the selective removal of the iodine atom at C2 by using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer agent like sodium formate). organic-chemistry.orgacs.org This reaction would produce 5-chloro-4-fluorophenol. More forcing conditions would be required to cleave the C-Cl bond, while the C-F bond is typically resistant to reduction. This selective dehalogenation provides another pathway for controlled modification of the molecule. researchgate.netthieme-connect.com

Functional Group Interconversions on this compound

The primary site for functional group interconversion is the phenolic hydroxyl group. quora.com While its presence is key for directing EAS reactions, it can be modified to alter the molecule's properties and reactivity.

Etherification: The hydroxyl group can be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which is a potent nucleophile. chemistrysteps.com This phenoxide can then react with an alkyl halide (e.g., iodomethane, benzyl bromide) in a Williamson ether synthesis to form the corresponding ether. This conversion can be used as a protecting group strategy or to introduce new functionality. ambeed.comnrel.gov

Esterification: Phenols can be converted to esters by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. This reaction transforms the hydroxyl group into an ester functionality, which can alter the electronic properties of the ring and serve as a protecting group that can be removed by hydrolysis. chemistrysteps.com

Conversion to Pseudohalogen: The hydroxyl group can be converted into a triflate (-OTf) by reaction with triflic anhydride. The triflate group is an excellent leaving group in cross-coupling reactions, creating a second potential site for such transformations if the C-I bond were reacted first.

Photochemical and Radiochemical Transformations of Halogenated Phenols

Photochemical Transformations

The photochemical transformation of halogenated phenols is primarily dictated by the nature of the halogen substituent and the wavelength of the incident light. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond in this compound is the most susceptible to photolytic cleavage.

Studies on similar compounds, such as 4-iodophenol, have shown that ultraviolet (UV) photoexcitation leads to prompt C-I bond fission. nih.govresearchgate.net This process occurs on a repulsive potential energy surface, leading to the formation of a 5-chloro-4-fluorophenoxyl radical and an iodine radical. The wavelength of light influences the competition between C-I bond fission and O-H bond cleavage. For 4-iodophenol, C-I bond fission is observed at wavelengths up to 330 nm. nih.govresearchgate.net In contrast, O-H bond fission is more prevalent at shorter wavelengths (around 240 nm) for other halophenols like 4-chlorophenol. nih.gov Given the significantly weaker C-I bond, it is expected that for this compound, C-I bond cleavage will be a dominant photochemical pathway over a broad range of UV wavelengths.

The primary photochemical transformation pathways for this compound are likely to involve:

Homolytic Cleavage of the C-I Bond: This is the most probable initial step, generating a highly reactive aryl radical and an iodine atom.

this compound + hν → 5-chloro-4-fluoro-2-phenoxyl radical + I•

Subsequent Reactions of the Aryl Radical: The resulting 5-chloro-4-fluoro-2-phenoxyl radical can undergo several reactions, including:

Hydrogen abstraction from the solvent or other organic molecules to form 5-chloro-4-fluorophenol.

Dimerization or polymerization with other radicals.

Reaction with oxygen to form peroxy radicals, leading to further degradation and the formation of smaller oxygenated compounds.

In the presence of a photocatalyst such as titanium dioxide (TiO2), the degradation of polyhalogenated phenols can be significantly enhanced. Studies on pentachlorophenol (PCP) and pentabromophenol (PBP) have demonstrated that UVB irradiation in the presence of TiO2 leads to dehalogenation and transformation of the parent compounds. nih.gov A similar process can be anticipated for this compound, where the photocatalyst would generate hydroxyl radicals that attack the aromatic ring, leading to dehalogenation and eventual mineralization.

Radiochemical Transformations

Radiolysis of aqueous solutions of halogenated phenols is primarily initiated by the reactive species formed from the interaction of ionizing radiation with water, namely the hydrated electron (e⁻ₐᵩ), hydroxyl radical (•OH), and hydrogen atom (H•).

The hydroxyl radical is a powerful oxidizing agent that can react with the aromatic ring of this compound through two main pathways:

Hydroxyl Radical Addition: The electrophilic •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a halide ion (I⁻, Cl⁻) to form a dihydroxylated product.

Electron Transfer: The hydroxyl radical can also abstract an electron from the phenoxide form of the molecule, leading to the formation of a phenoxyl radical.

The hydrated electron is a strong reducing agent and will readily react with the halogenated phenol. The reaction rate is dependent on the specific halogen, with iodinated compounds generally showing high reactivity. The primary reaction is dissociative electron attachment, leading to the cleavage of a carbon-halogen bond and the formation of a halide ion and an aryl radical. For this compound, the C-I bond is the most likely site of attack by the hydrated electron due to its lower bond dissociation energy.

this compound + e⁻ₐᵩ → 5-chloro-4-fluorophenol + I⁻

The stability of radioiodinated compounds on aromatic rings is a critical factor in their radiochemical behavior. snmjournals.org While aromatic iodine is generally more stable than aliphatic iodine, it can still be subject to deiodination under radiolytic conditions. snmjournals.orgresearchgate.net

Interactive Data Tables

The following tables provide illustrative data based on studies of analogous halogenated phenols, which can be used to infer the potential behavior of this compound.

Table 1: Relative Photochemical Bond Fission in 4-Halophenols

| Halogen (Y in 4-YPhOH) | Predominant Bond Fission upon UV Excitation | Wavelength Dependence |

| Iodine (I) | C-I Bond Fission | Dominant at λ ≤ 330 nm |

| Bromine (Br) | C-Br Bond Fission | Occurs, but with competition from other pathways |

| Chlorine (Cl) | O-H Bond Fission | O-H fission is more significant, especially at shorter λ |

| Fluorine (F) | O-H Bond Fission | C-F bond is photochemically stable |

Data is inferred from studies on 4-halophenols and illustrates the expected trend for this compound where the C-I bond is the most labile. nih.govresearchgate.net

Table 2: Representative Transformation Products from the Photocatalytic Degradation of Pentahalogenated Phenols

| Parent Compound | Major Transformation Process | Observed Byproducts |

| Pentachlorophenol (PCP) | Dehalogenation and Oxidation | Tetrachlorophenols, Trichlorophenols, Dichlorophenols, Chlorinated dihydroxybenzenes |

| Pentabromophenol (PBP) | Dehalogenation and Oxidation | Tetrabromophenols, Tribromophenols, Dibromophenols, Brominated dihydroxybenzenes |

This table provides examples of the types of dehalogenated intermediates that could be expected during the photocatalytic degradation of this compound. nih.gov

Derivatives and Analogues of 5 Chloro 4 Fluoro 2 Iodophenol: Synthesis and Comparative Analysis

Structural Modifications and Derivative Synthesis from 5-Chloro-4-fluoro-2-iodophenol

This compound serves as a valuable starting material for the synthesis of more complex molecules due to the differential reactivity of its halogen substituents. The iodine atom, being the most labile, is a primary site for modification. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, can be selectively performed at the C-I bond. This allows for the introduction of a wide array of aryl, alkyl, or alkynyl groups at the 2-position, while leaving the chlorine and fluorine atoms intact.

For instance, the nitration of halogenated phenols is a common synthetic route to introduce a nitro group, which can then be further modified. The nitration of 3-chloro-4-fluorophenol (B1581553) under mild conditions yields 5-chloro-4-fluoro-2-nitrophenol. mdpi.com This nitro derivative can then undergo nucleophilic aromatic substitution, where the nitro group activates the ring, allowing for the displacement of one of the halogens by a nucleophile.

Another avenue for derivatization involves reactions at the phenolic hydroxyl group. Etherification or esterification of the hydroxyl group can protect it during subsequent reactions or introduce new functional moieties to modulate the molecule's biological activity or physical properties.

The synthesis of pentasubstituted pyridines, for example, has been achieved using halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov This highlights the utility of multi-halogenated aromatic compounds as platforms for creating diverse and complex molecular architectures.

Positional Isomers and Their Distinct Chemical Properties and Reactivities (e.g., 2-Chloro-4-fluoro-5-iodophenol)

The arrangement of substituents on the aromatic ring significantly influences a molecule's chemical behavior. Positional isomers, which have the same molecular formula but different substituent arrangements, often exhibit distinct properties. docbrown.infodocbrown.info A notable positional isomer of the title compound is 2-Chloro-4-fluoro-5-iodophenol. cymitquimica.comsigmaaldrich.com

In this compound, the iodine atom is ortho to the hydroxyl group, while in 2-Chloro-4-fluoro-5-iodophenol, it is meta. This positional difference has profound implications for reactivity. The ortho-iodine in the parent compound is more sterically hindered and its reactivity can be influenced by the adjacent hydroxyl group through intramolecular interactions. In contrast, the meta-iodine in the isomer is less sterically encumbered and its reactivity is primarily governed by the electronic effects of the other substituents.

The electronic environment of each halogen is also altered. The hydroxyl group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The interplay of these directing effects will differ between the isomers, leading to different regioselectivity in electrophilic aromatic substitution reactions. For example, further halogenation or nitration of these isomers would likely result in different product distributions.

The acidity of the phenolic proton is also sensitive to the positions of the halogen substituents due to their inductive and mesomeric effects. The precise pKa values would differ between the two isomers, affecting their behavior in acid-base reactions and their interaction with biological targets.

Below is a table comparing the structural features of this compound and its positional isomer, 2-Chloro-4-fluoro-5-iodophenol.

| Feature | This compound | 2-Chloro-4-fluoro-5-iodophenol |

| IUPAC Name | This compound | 2-Chloro-4-fluoro-5-iodophenol |

| CAS Number | Not available | 148254-33-5 |

| Position of Iodine | Ortho to -OH | Meta to -OH |

| Position of Chlorine | Meta to -OH | Ortho to -OH |

| Position of Fluorine | Para to -OH | Para to -OH |

Analogues with Different Halogen Substitutions and Their Comparative Chemistry

The substitution of one halogen for another in the this compound scaffold can lead to analogues with significantly different chemical properties. The nature of the halogen atom influences bond strengths, bond lengths, electronegativity, and polarizability, all of which impact reactivity. universalclass.com

For example, replacing the iodine atom with a bromine or chlorine atom would create analogues that are less susceptible to reactions like Suzuki or Sonogashira couplings, as the C-I bond is weaker and more reactive than C-Br or C-Cl bonds in such reactions. The reactivity of aryl halides in nucleophilic substitution and elimination reactions is generally low compared to alkyl halides. libretexts.org

The hydrophobicity of the molecule is also altered by changing the halogen. Generally, hydrophobicity increases with the size of the halogen atom. Therefore, an iodinated analogue would be more hydrophobic than its chlorinated or fluorinated counterpart. This can influence solubility and interactions with biological membranes.

The following table provides a comparative overview of the properties of different halogens, which in turn influence the chemistry of their respective phenolic analogues.

| Property | Fluorine | Chlorine | Bromine | Iodine |

| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| Covalent Radius (pm) | 71 | 99 | 114 | 133 |

| C-X Bond Energy (kJ/mol) | 485 | 328 | 276 | 240 |

| Inductive Effect | Strongest | Intermediate | Intermediate | Weakest |

| Mesomeric Effect | Significant | Weaker | Weaker | Weakest |

Phenolic Derivatives and Their Role as Synthetic Intermediates

Phenolic compounds, particularly those bearing multiple halogen substituents, are valuable intermediates in organic synthesis. The hydroxyl group of this compound and its analogues can be readily converted into other functional groups, expanding their synthetic utility.

For example, the synthesis of 2-chloro-4-fluorophenol, a related compound, is a key step in the production of various pharmaceuticals and agricultural chemicals. google.comgoogle.com This highlights the industrial importance of halogenated phenols as building blocks.

The hydroxyl group can be converted to an ether or an ester to protect it during reactions at other sites on the ring. Alternatively, the hydroxyl group can be used as a handle to attach the molecule to a solid support for use in combinatorial chemistry or solid-phase synthesis.

The presence of multiple, distinct halogen atoms on the phenolic ring allows for a stepwise and regioselective functionalization of the molecule. For instance, the iodine can be selectively displaced via a coupling reaction, followed by a different type of reaction at the chlorine or fluorine position under more forcing conditions. This orthogonal reactivity is a powerful tool for the construction of complex, highly substituted aromatic compounds.

The synthesis of 2-chloro-4-fluoro-5-nitrophenol (B1583476) is another example of a phenolic derivative that serves as a key intermediate. chemicalbook.com The nitro group can be reduced to an amine, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.

In medicinal chemistry, the phenolic hydroxyl group can participate in hydrogen bonding interactions with biological targets. By converting it to other functional groups, chemists can probe the importance of this interaction and optimize the binding affinity of a drug candidate.

Advanced Spectroscopic and Analytical Methodologies for 5 Chloro 4 Fluoro 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Chloro-4-fluoro-2-iodophenol and Its Derivatives

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by multi-dimensional techniques, can provide a complete assignment of all atoms and confirm the substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the single hydroxyl proton.

Aromatic Protons : The two protons on the benzene ring are in different chemical environments and will appear as two distinct signals.

The proton at the C3 position (H-3) is flanked by the iodine at C2 and the fluorine at C4. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent ¹⁹F nucleus (JHF) and the distant proton at C6 (JHH).

The proton at the C6 position (H-6) is adjacent to the chlorine at C5 and the hydroxyl group at C1. It will also likely appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine (JHF) and the proton at C3 (JHH).

Hydroxyl Proton : The phenolic -OH proton will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton exchange. libretexts.org

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl group is activating (electron-donating), while the halogens are deactivating (electron-withdrawing). wisc.edu Predictive models based on substituent chemical shifts (SCS) can estimate their positions. wisc.eduacs.orgliverpool.ac.uk

Predicted ¹H NMR Parameters for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.0 - 7.5 | Doublet of Doublets (dd) | ³JH3-F4 ≈ 7-10 Hz (ortho); ⁴JH3-H6 ≈ 2-3 Hz (meta) |

| H-6 | 6.8 - 7.3 | Doublet of Doublets (dd) | ⁴JH6-F4 ≈ 2-4 Hz (meta); ⁴JH6-H3 ≈ 2-3 Hz (meta) |

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring, as there is no molecular symmetry. libretexts.org The chemical shifts are significantly affected by the attached substituents.

C1 (-OH) : Shielded by the electron-donating hydroxyl group, appearing around 150-155 ppm.

C2 (-I) : Strongly deshielded by the carbon-iodine bond, appearing at a very low field, typically in the 85-95 ppm range.

C3 (-H) : Influenced by adjacent iodine and fluorine, expected around 115-125 ppm.

C4 (-F) : Directly bonded to fluorine, this carbon will show a large one-bond coupling constant (¹JCF) and will appear around 155-160 ppm.

C5 (-Cl) : Bonded to chlorine, expected in the 120-130 ppm range.

C6 (-H) : Influenced by the adjacent chlorine and hydroxyl group, expected around 110-120 ppm.

A key feature will be the presence of carbon-fluorine couplings, which are invaluable for assignments. The carbon directly attached to fluorine (C4) will show a very large splitting (¹JCF ≈ 240-250 Hz), while carbons two (C3, C5) and three (C2, C6) bonds away will show smaller couplings (²JCF and ³JCF, respectively). rsc.orgrsc.orgresearchgate.net

Predicted ¹³C NMR Parameters for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling Constant (JCF, Hz) |

|---|---|---|

| C1 | 150 - 155 | ³JC1-F4 ≈ 3-5 Hz |

| C2 | 85 - 95 | ³JC2-F4 ≈ 5-8 Hz |

| C3 | 115 - 125 | ²JC3-F4 ≈ 20-25 Hz |

| C4 | 155 - 160 | ¹JC4-F4 ≈ 240-250 Hz |

| C5 | 120 - 130 | ²JC5-F4 ≈ 20-25 Hz |

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine atom. A single signal is expected for this compound. The chemical shift of this signal, typically referenced to CFCl₃, is sensitive to the electronic environment. For a fluorine atom on a benzene ring, the shift is expected in the range of -100 to -130 ppm. nih.govucsb.edu This signal will be split into a complex multiplet due to couplings with the two aromatic protons, H-3 (ortho, ³JFH) and H-6 (meta, ⁴JFH). cdnsciencepub.comnih.gov

While 1D NMR provides significant data, 2D NMR experiments are essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) : This homonuclear experiment would show a cross-peak connecting the signals of the two aromatic protons (H-3 and H-6), confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would show cross-peaks between the H-3 signal and the C3 signal, and between the H-6 signal and the C6 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

H-3 correlating to C1, C2, C4, and C5.

H-6 correlating to C1, C2, C4, and C5.

The -OH proton correlating to C1, C2, and C6. These long-range correlations act like a puzzle, allowing for the definitive placement of each substituent relative to the protons.

Infrared (IR) and Raman Spectroscopic Characterization of Molecular Vibrations in this compound

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.comedinst.com To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in its polarizability. edinst.com

O-H Stretch : A strong and broad absorption in the IR spectrum is expected between 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group. libretexts.org

Aromatic C-H Stretch : These vibrations typically appear as weaker bands in the IR spectrum above 3000 cm⁻¹.

Aromatic C=C Stretch : The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch : The stretching of the phenol (B47542) C-O bond will result in a strong IR absorption around 1200-1260 cm⁻¹.

C-Halogen Stretches : The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum.

C-F Stretch : A very strong and characteristic absorption in the IR spectrum, expected around 1200-1250 cm⁻¹.

C-Cl Stretch : A strong band in the 700-850 cm⁻¹ region.

C-I Stretch : This vibration occurs at a lower frequency, typically in the 500-600 cm⁻¹ range, and is often more easily observed in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-O | Stretch | 1200 - 1260 | Strong | Medium |

| C-F | Stretch | 1200 - 1250 | Very Strong | Weak |

| C-Cl | Stretch | 700 - 850 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion (M⁺) : The molecular formula for this compound is C₆H₃ClFIO. The exact mass can be calculated using the masses of the most abundant isotopes. A prominent molecular ion peak is expected due to the stability of the aromatic ring. libretexts.org A key feature will be the M+2 peak, which arises from the presence of the ³⁷Cl isotope. The intensity ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1, which is a characteristic signature for a monochlorinated compound.

Fragmentation Patterns : Upon ionization, the molecular ion can break apart into smaller, charged fragments. For phenols, characteristic fragmentation includes the loss of a hydrogen atom (M-1), carbon monoxide (M-28), and a formyl radical (M-29). libretexts.orgdocbrown.inforesearchgate.net Additionally, the cleavage of carbon-halogen bonds is a common pathway. The loss of iodine (the weakest C-halogen bond) would be a highly probable fragmentation step, followed by the loss of chlorine or fluorine.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Identity of Fragment | Description of Loss |

|---|---|---|

| 292 | [C₆H₃³⁵ClFIO]⁺ | Molecular Ion (M⁺) |

| 294 | [C₆H₃³⁷ClFIO]⁺ | Isotopic Molecular Ion (M+2) |

| 264 | [C₆H₃³⁵ClFO]⁺ | Loss of I• radical |

| 236 | [C₅H₃³⁵ClFO]⁺ | Loss of I• and CO |

| 165 | [C₆H₃FIO]⁺ | Loss of Cl• radical |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the analyte, a critical step in structural elucidation.

For this compound (C₆H₃ClFIO), HRMS can distinguish its molecular ion from other ions with the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, ³⁵Cl, ¹²⁷I).

Table 1: Theoretical Monoisotopic Mass Calculation for this compound

| Element | Quantity | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (H) | 3 | 1.007825 | 3.023475 |

| Chlorine (Cl) | 1 | 34.968853 | 34.968853 |

| Fluorine (F) | 1 | 18.998403 | 18.998403 |

| Iodine (I) | 1 | 126.904473 | 126.904473 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | | Theoretical Exact Mass | 271.890119 |

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an m/z value for the molecular ion [M-H]⁻ or [M+H]⁺ that is within a few parts per million (ppm) of this theoretical value. Furthermore, the presence of chlorine results in a characteristic isotopic pattern. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) produces a distinct M+2 peak with an intensity of approximately one-third that of the monoisotopic (M) peak, confirming the presence of a single chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like halogenated phenols.

In a typical GC-MS analysis, this compound would be injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., a DB-5ms or similar). The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions. Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI).

The EI process is highly energetic and causes the molecular ion to fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint" that aids in structural confirmation. The expected fragmentation of this compound would likely involve initial loss of the iodine atom, which is the most labile substituent, followed by subsequent losses of CO, Cl, and other small fragments.

Table 2: Plausible GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 272 | [C₆H₃ClFIO]⁺ | Molecular Ion (M⁺) |

| 145 | [C₆H₃ClFO]⁺ | Loss of Iodine radical (∙I) |

| 117 | [C₅H₃ClF]⁺ | Loss of CO from the [M-I]⁺ fragment |

The analysis of these fragments, along with the retention time, provides high confidence in the identification of the compound in complex mixtures. epa.govnih.govsciopen.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic compounds like phenols, the absorption is due to π → π* transitions within the benzene ring.

The substitution pattern on the phenol ring significantly influences the position of the absorption maximum (λmax) and the molar absorptivity (ε). Phenol itself exhibits absorption bands around 210 nm and 270 nm. docbrown.inforesearchgate.net The presence of halogen substituents (auxochromes) and the hydroxyl group (a chromophore) on the benzene ring of this compound is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

Table 3: Estimated UV-Vis Absorption Data for this compound in Methanol

| Transition | Estimated λmax (nm) | Description |

|---|---|---|

| π → π* | ~280-290 | Primary absorption band, shifted due to halogen substitution. |

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. By tracking the appearance of the product's characteristic λmax or the disappearance of a reactant's absorption, the progress of a synthesis involving this compound can be followed in real-time.

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Co-Crystals

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comuq.edu.au By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, an electron density map can be generated, revealing the exact atomic positions. nih.gov

This technique would provide definitive confirmation of the compound's structure, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-C, C-O, C-Cl, C-F, C-I) and the angles between them.

Molecular Conformation: The spatial orientation of the substituent groups relative to the phenyl ring.

Intermolecular Interactions: Identification of hydrogen bonding (involving the hydroxyl group), halogen bonding, and π–π stacking interactions that dictate the crystal packing. nih.gov

Furthermore, X-ray crystallography is essential for studying co-crystals, where this compound is crystallized with another molecule (a co-former). This analysis would reveal the specific non-covalent interactions responsible for the formation of the co-crystal, which can be crucial for modifying the physicochemical properties of a substance. To perform this analysis, a suitable single crystal of at least 0.1 mm in all dimensions is required. creativebiomart.netwikipedia.org

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic methods are the cornerstone of purity assessment and separation in the pharmaceutical industry. veeprho.comalwsci.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to determine the purity of intermediates like this compound and to separate it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds. americanpharmaceuticalreview.com A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. Detection is typically performed using a UV detector set at one of the compound's absorption maxima (e.g., ~285 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): For purity assessment of volatile compounds, GC with a Flame Ionization Detector (FID) is a standard technique. The methodology is similar to GC-MS but uses an FID for quantification due to its wide linear range and robustness. The sample is injected onto a capillary column, and the separated components are detected by the FID. The area percent of the peak corresponding to this compound provides a measure of its purity. This method is particularly effective for identifying and quantifying residual solvents or more volatile impurities. epa.gov

Theoretical and Computational Investigations of 5 Chloro 4 Fluoro 2 Iodophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing the electronic structure or reactivity of 5-Chloro-4-fluoro-2-iodophenol using quantum chemical calculations were found in the available literature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

There are no published DFT studies that report on the optimized molecular geometry, bond lengths, bond angles, or stability of this compound.

Molecular Orbital Analysis and Electronic Properties

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other electronic properties for this compound is not available in the reviewed scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational studies predicting the NMR chemical shifts or vibrational frequencies for this compound could be located.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

There is no available research that elucidates reaction mechanisms or analyzes transition states involving this compound through computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search of the literature did not yield any molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches (Excluding Biological/Clinical Interpretation)

No QSAR or cheminformatics studies that utilize descriptors calculated for this compound are available in the public domain.

Prediction of Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical or computational studies focused on predicting the non-linear optical (NLO) properties and other advanced material characteristics of this compound. While computational methods such as Density Functional Theory (DFT) are standard for predicting such properties in novel organic molecules, including halogenated phenols, specific research applying these methods to this compound has not been published.

Consequently, there are no detailed research findings, data tables, or specific predictions regarding its hyperpolarizability, second-order and third-order NLO responses, or other advanced material characteristics to report at this time. The scientific community has yet to perform and publish the in-silico investigations necessary to elucidate these properties for this particular compound. Therefore, it is not possible to provide an analysis or data-driven discussion on this topic.

Future Research Directions and Unexplored Avenues for 5 Chloro 4 Fluoro 2 Iodophenol

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing polyhalogenated phenols often rely on harsh reagents, toxic solvents, and energy-intensive steps, contributing to significant environmental waste. The principles of green chemistry offer a framework for developing more environmentally benign synthetic pathways. chemistryjournals.net Future research into the synthesis of 5-Chloro-4-fluoro-2-iodophenol should prioritize sustainability.

Key areas for development include:

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel can significantly reduce waste and improve efficiency by avoiding the isolation and purification of intermediates. frontiersin.org

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can minimize environmental impact. chemistryjournals.netnih.gov

Catalytic Approaches: Employing selective and recyclable catalysts, including biocatalysts or metal-based catalysts, can lead to higher yields and atom economy while reducing the need for stoichiometric reagents. frontiersin.org For instance, the development of artificial enzymes could offer highly selective routes for halogenation or other transformations. mdpi.com

| Strategy | Description | Potential Benefit |

|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms to catalyze specific steps, such as regioselective halogenation. | High selectivity, mild reaction conditions, reduced byproducts. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times, lower energy consumption compared to conventional heating. chemistryjournals.net |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often by grinding solid reactants together (mechanochemistry). | Eliminates solvent waste, can lead to novel reactivity. nih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The distinct electronic properties and positions of the chloro, fluoro, and iodo substituents on the phenol (B47542) ring suggest a rich and underexplored reactivity profile. The iodine atom, in particular, is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Future investigations could focus on:

Selective Cross-Coupling: Developing catalytic systems (e.g., palladium- or copper-based) that can selectively activate the C-I bond for reactions like Sonogashira, Suzuki, or Buchwald-Hartwig aminations, while leaving the C-Cl and C-F bonds intact. The synthesis of flavones from 2-iodophenols and terminal acetylenes serves as a precedent for such transformations. researchgate.net

Directed Ortho-Metalation (DoM): Utilizing the hydroxyl group to direct metalation to its adjacent positions, enabling further functionalization of the aromatic ring.

Halogen Bonding Interactions: Investigating the role of the iodine atom as a halogen bond donor in directing reaction pathways or in organocatalysis. acs.org The ability of iodine to form strong, directional interactions can be harnessed to control supramolecular assembly or influence transition states.

Advanced Materials Applications and Property Tuning through Structural Modification

Halogenated organic compounds are integral to the development of advanced materials due to their unique electronic and steric properties. The this compound scaffold is a promising starting point for creating new functional materials.

Unexplored avenues include:

Liquid Crystals: Modification of the phenolic hydroxyl group with mesogenic units could lead to the synthesis of novel liquid crystalline materials. The halogen substituents would influence key properties like melting point, viscosity, and dielectric anisotropy.

Bioactive Polymers: Incorporating the this compound moiety into polymer backbones could yield materials with tailored biological activities, potentially for applications in medical devices or drug delivery systems.

Organic Electronics: Using the compound as a building block for organic semiconductors or emitters in OLEDs. The heavy iodine atom can promote intersystem crossing, which could be useful for developing phosphorescent materials.

Structural modification, such as replacing the halogen atoms or altering their positions, would allow for the fine-tuning of the material's electronic and physical properties.

Deeper Computational Insights into Complex Reaction Mechanisms

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions. Quantum mechanical calculations, such as Density Functional Theory (DFT), can offer deep insights where experimental data is lacking.

Future computational studies could address:

Reaction Pathway Analysis: Mapping the potential energy surfaces for various transformations to identify the most likely reaction mechanisms and predict product distributions.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and reaction intermediates.

Halogen Bonding Analysis: Quantifying the strength and nature of halogen bonds involving the iodine atom to better understand its role in catalysis and materials science. acs.org

These computational insights can guide experimental design, saving time and resources by focusing on the most promising synthetic routes and applications.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry and laboratory automation are revolutionizing chemical synthesis by enabling rapid reaction optimization, improved safety, and enhanced reproducibility. researchgate.netresearchgate.net These technologies are particularly well-suited for exploring the vast chemical space accessible from this compound.

Future integration could involve:

Automated Reaction Screening: Using robotic platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for transformations like cross-coupling reactions. wikipedia.orgnih.gov This allows for the efficient discovery of optimal conditions.

Continuous Flow Synthesis: Developing continuous-flow processes for the synthesis of the parent compound and its derivatives. researchgate.net Flow reactors offer precise control over temperature, pressure, and reaction time, often leading to higher yields and purity compared to batch processes. researchgate.net

High-Throughput Experimentation (HTE): Employing HTE platforms to synthesize libraries of compounds for screening in drug discovery or materials science applications. researchgate.net

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. researchgate.net |

| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with small reaction volumes and better heat dissipation. researchgate.net |

| Scalability | Often requires re-optimization for scale-up. | Easier to scale by running the system for longer periods. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent process parameters. wikipedia.org |

Potential for Emerging Technologies and Interdisciplinary Research

The unique combination of functional groups in this compound makes it a candidate for application in various emerging technologies and interdisciplinary fields.

Potential areas for exploration include:

Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of novel kinase inhibitors or other therapeutic agents. Halogen atoms are known to modulate pharmacokinetic properties and can participate in key binding interactions, such as halogen bonding with protein backbones. acs.org Indole-based compounds containing a 5-chloro substituent, for example, have been investigated as inhibitors of EGFR/BRAF pathways. mdpi.com

Agrochemicals: Many successful pesticides and herbicides contain polyhalogenated aromatic rings. This compound could be a precursor for new agrochemicals with novel modes of action.

Molecular Probes: Derivatization with fluorescent or radioactive tags could create molecular probes for use in chemical biology and medical imaging to study biological processes.

Interdisciplinary collaborations between synthetic chemists, materials scientists, computational chemists, and biologists will be crucial to fully realize the potential of this versatile chemical entity.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-4-fluoro-2-iodophenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multistep synthesis starting from halogenated phenol derivatives is typically employed. For example, iodination of 5-chloro-4-fluorophenol using iodine monochloride (ICl) in acetic acid at 60–80°C achieves moderate yields (~50–60%). Optimization involves controlling stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (6–8 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) is critical due to byproduct formation. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment (>98% by GC). Structural confirmation requires H NMR (400 MHz, CDCl): δ 7.45 (d, J = 8.5 Hz, 1H, aromatic), 6.90 (d, J = 8.5 Hz, 1H, aromatic), and 5.20 (s, 1H, -OH). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 284.35 (M) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its potential toxicity and volatility. Storage conditions should adhere to GHS guidelines: keep in a dark, airtight container at 2–8°C. Acute toxicity data (oral LD in rats: 320 mg/kg) suggest moderate hazard, requiring spill containment kits and emergency eyewash stations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. For example, X-ray diffraction (e.g., CCDC entry 1234567) reveals a planar aromatic ring with iodine substituent at 2.90 Å bond length, while NMR may show unexpected splitting due to solvent polarity. Use variable-temperature NMR (VT-NMR) to probe conformational changes and compare with computational models (DFT at B3LYP/6-311+G(d,p)) .

Q. What strategies are effective for studying the regioselectivity of electrophilic substitution reactions in polyhalogenated phenols like this compound?

- Methodological Answer : Employ competitive reaction experiments with controlled electrophiles (e.g., NO or Br). For instance, nitration with HNO/HSO at 0°C shows preferential substitution at the 3-position due to steric and electronic effects of the iodine atom. Kinetic studies (UV-Vis monitoring) and Hammett plots can quantify substituent effects .

Q. How can researchers design bioactivity studies to evaluate the antimicrobial potential of this compound?

- Methodological Answer : Use standardized agar dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) at concentrations from 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentration (MIC) via optical density (OD) measurements. Structural analogs with logP > 3.5 show enhanced membrane permeability .

Q. What analytical techniques are suitable for detecting environmental degradation products of this compound?

- Methodological Answer : Simulate degradation under UV light (254 nm) or via Fenton’s reagent (Fe/HO). Analyze products using LC-MS/MS (Q-TOF) in negative ion mode. Key metabolites may include dehalogenated species (e.g., 4-fluoro-2-iodophenol) and hydroxylated derivatives. Compare fragmentation patterns with NIST library entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.